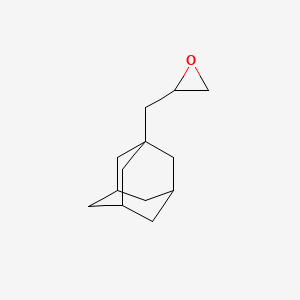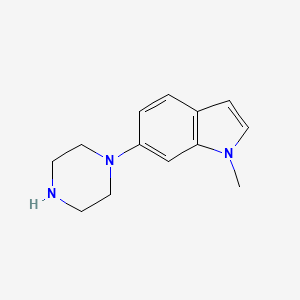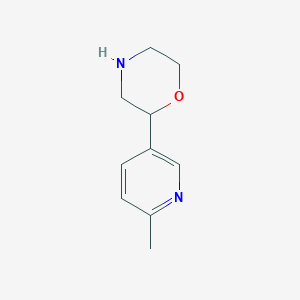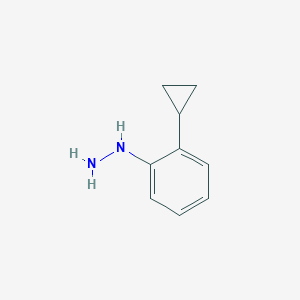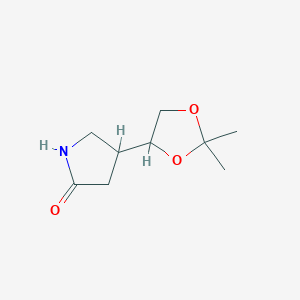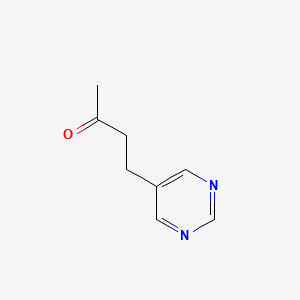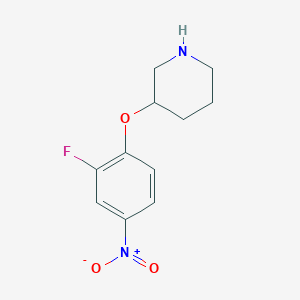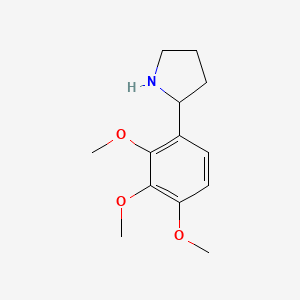
2-(2,3,4-Trimethoxyphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,4-Trimethoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol It is characterized by a pyrrolidine ring attached to a trimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trimethoxyphenyl)pyrrolidine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the pyrrolidine ring . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2,3,4-Trimethoxyphenyl)pyrrolidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and affect cellular signaling pathways. For example, it can inhibit Taq polymerase and telomerase, leading to caspase activation and down-regulation of ERK2 protein . These interactions are crucial for its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4,5-Trimethoxyphenyl)pyrrolidine
- 2-(2,4,5-Trimethoxyphenyl)pyrrolidine
- 2-(2,3,5-Trimethoxyphenyl)pyrrolidine
Uniqueness
2-(2,3,4-Trimethoxyphenyl)pyrrolidine is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to its analogs .
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
2-(2,3,4-trimethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19NO3/c1-15-11-7-6-9(10-5-4-8-14-10)12(16-2)13(11)17-3/h6-7,10,14H,4-5,8H2,1-3H3 |
Clave InChI |
ZRKIAKZEEROPFR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C2CCCN2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine](/img/structure/B13605487.png)
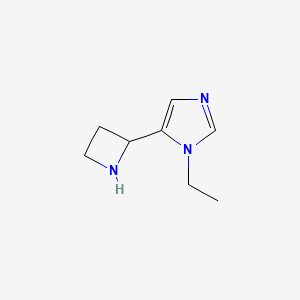
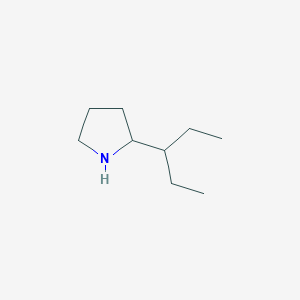
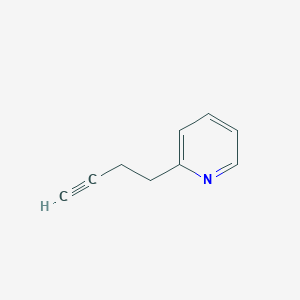
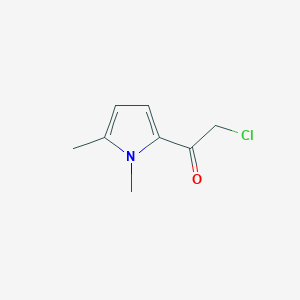
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol](/img/structure/B13605517.png)
![Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate](/img/structure/B13605520.png)
